molecular formula C8H19ClN2O3 B6243669 tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride CAS No. 2408937-27-7

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride

Cat. No.: B6243669
CAS No.: 2408937-27-7
M. Wt: 226.70 g/mol
InChI Key: ZWADBBYVXJJLSN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride: is an organic compound widely used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under mild acidic conditions, making it a valuable reagent in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with (2S)-2-amino-3-hydroxypropylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Chemistry: The compound is extensively used as a protecting group for amines in peptide synthesis. Its stability and ease of removal make it ideal for multi-step synthesis processes.

Biology: In biological research, the compound is used to modify amino acids and peptides, aiding in the study of protein structure and function.

Medicine: The compound’s derivatives are explored for potential therapeutic applications, including drug development and delivery systems.

Industry: In the chemical industry, it is used in the synthesis of various fine chemicals and pharmaceuticals, contributing to the production of high-value products.

Mechanism of Action

The compound exerts its effects primarily through the protection of amine groups. The tert-butyl carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. The hydrochloride salt enhances the solubility and stability of the compound, facilitating its use in various chemical processes.

Comparison with Similar Compounds

  • tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate
  • tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate acetate
  • tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate sulfate

Uniqueness: The hydrochloride form of the compound offers enhanced solubility and stability compared to its counterparts. This makes it particularly useful in aqueous and polar solvent systems, providing greater versatility in various chemical reactions and processes.

Properties

CAS No.

2408937-27-7

Molecular Formula

C8H19ClN2O3

Molecular Weight

226.70 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate;hydrochloride

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(12)10-4-6(9)5-11;/h6,11H,4-5,9H2,1-3H3,(H,10,12);1H/t6-;/m0./s1

InChI Key

ZWADBBYVXJJLSN-RGMNGODLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.